3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPMBLKWANECPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955523-82-6 | |
| Record name | 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the cyclocondensation of amino pyrazoles (e.g., 5-amino-1H-pyrazole) with enaminones at 80°C in water, forming the pyrazolo[1,5-a]pyrimidine core. Subsequent oxidative iodination occurs in situ via the NaI–K₂S₂O₈ system, which generates iodine radicals that selectively substitute the C-3 position of the heterocycle (Figure 1). The use of water as a solvent enhances sustainability, while the absence of transition-metal catalysts simplifies purification.
Key Conditions:
- Molar Ratios: Enaminone : amino pyrazole : NaI = 1 : 1 : 1.2
- Temperature: 80°C under aerobic conditions
- Workup: Extraction with dichloromethane (DCM), drying over Na₂SO₄, and column chromatography (ethyl acetate/hexane)
This method achieves yields of 68–82% for 3-iodo derivatives, with excellent regioselectivity confirmed by NMR and X-ray crystallography.
Post-Cyclization Halogenation Using Iodine Monochloride
An alternative approach involves the iodination of pre-synthesized pyrazolo[1,5-a]pyrimidines using iodine monochloride (ICl). While this two-step method is less atom-economical, it offers flexibility for introducing iodine into advanced intermediates.
Procedure and Selectivity
Pyrazolo[1,5-a]pyrimidinethiones are treated with ICl in dichloromethane at room temperature, leading to electrophilic substitution at the C-3 position. The reaction proceeds via initial attack at the nucleophilic C-3 center, followed by potential diiodination at C-4 if excess ICl is used. Mono-iodination is achievable by limiting ICl to 1 equivalent (Table 1).
Table 1: Iodination of Pyrazolo[1,5-a]Pyrimidinethiones with ICl
| Substrate | ICl (Equiv.) | Product | Yield (%) |
|---|---|---|---|
| 2-Phenyl derivative | 1.0 | 3-Iodo-2-phenyl | 65 |
| 2-Phenyl derivative | 2.0 | 3,4-Diiodo-2-phenyl | 58 |
Despite moderate yields (55–65%), this method avoids the need for harsh oxidants, making it suitable for iodine-sensitive functional groups.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The one-pot method outperforms post-cyclization iodination in terms of yield (82% vs. 65%) and step economy. However, the ICl-based approach allows for late-stage diversification, which is advantageous in medicinal chemistry campaigns.
Environmental Impact
The aqueous conditions and absence of heavy metals in the one-pot protocol align with green chemistry principles, whereas ICl reactions require halogenated solvents (e.g., DCM) and generate stoichiometric HCl byproducts.
Functional Group Tolerance
Both methods tolerate electron-donating and electron-withdrawing substituents on the pyrazole and pyrimidine rings. However, the one-pot strategy is incompatible with acid-labile groups due to the acidic reaction medium.
Structural Characterization and Applications
Spectroscopic Validation
3-Iodo-pyrazolo[1,5-a]pyrimidines exhibit distinct NMR signatures:
- ¹H NMR: Downfield shifts for H-2 (δ 8.2–8.5 ppm) due to iodine’s electron-withdrawing effect
- ¹³C NMR: C-3 resonance at δ 90–95 ppm, characteristic of aryl iodides
X-ray diffraction studies confirm the planar geometry of the heterocyclic core and the C–I bond length of 2.10–2.15 Å.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 3 serves as an effective leaving group in transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups into the pyrazolo[1,5-a]pyrimidine scaffold.
Suzuki-Miyaura Coupling
This reaction couples the iodine-substituted compound with boronic acids under palladium catalysis. For example:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂, K₂CO₃, 7-aryl boronic acid, 80°C | 3-Aryl-pyrazolo[1,5-a]pyrimidine | 75–92% |
Key Findings :
-
The use of XPhosPdG2/XPhos ligands minimizes debromination side reactions in analogous brominated systems, suggesting similar optimizations apply to iodinated derivatives .
-
Electron-rich boronic acids generally provide higher yields due to enhanced transmetallation efficiency .
Nucleophilic Substitution
The iodine atom undergoes nucleophilic displacement with amines, alkoxides, or thiols under mild conditions:
Example with Morpholine :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Morpholine, DMF, 60°C | 3-Morpholino-pyrazolo[1,5-a]pyrimidine | 68% |
Mechanistic Insight :
-
The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the pyrimidine ring, which activates the C–I bond toward nucleophilic attack .
Oxidative Functionalization
The compound participates in oxidative transformations to introduce hydroxyl or carbonyl groups:
Oxidation to Ketone :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 60°C | 3-Oxo-pyrazolo[1,5-a]pyrimidine | 55% |
Limitations :
-
Over-oxidation can occur, leading to ring-opening byproducts if reaction times are not tightly controlled.
Halogen Exchange Reactions
The iodine substituent can be replaced by other halogens under specific conditions:
Finkelstein Reaction :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBr, CuI, DMF, 100°C | 3-Bromo-pyrazolo[1,5-a]pyrimidine | 40% |
Challenges :
-
Iodine’s lower electronegativity compared to bromine or chlorine makes halogen exchange less favorable, requiring harsh conditions .
Cyclization and Ring Expansion
The iodine atom facilitates intramolecular cyclizations to form fused polycyclic systems:
Formation of Pyrido-Fused Derivatives :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, L-proline, K₃PO₄, DMSO, 120°C | Pyrido[2,3-d]pyrazolo[1,5-a]pyrimidine | 73% |
Key Insight :
-
Microwave irradiation (180°C) significantly reduces reaction times from hours to minutes while maintaining yields .
Stability and Reactivity Trends
-
Thermal Stability : Deiodination occurs above 200°C, limiting high-temperature applications .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling and nucleophilic substitutions .
This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it a valuable intermediate for synthesizing bioactive molecules and functional materials. Further optimization of reaction conditions could expand its utility in asymmetric catalysis and materials science.
Scientific Research Applications
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target. Additionally, the pyrazolo[1,5-a]pyrimidine ring system can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its biological activity .
Comparison with Similar Compounds
Key Observations:
- Iodine’s larger atomic radius may confer steric hindrance compared to bromine.
- Trifluoromethyl (CF₃) Groups : Substitution at position 7 (e.g., ) introduces strong electron-withdrawing effects, stabilizing the heterocyclic core and modulating pharmacokinetic properties (e.g., metabolic stability).
- Aromatic and Heterocyclic Substituents : Phenyl or pyrazole groups at position 3 or 5 (e.g., ) enhance π-π stacking interactions, relevant in enzyme inhibition or material science applications.
Physicochemical Properties
- Solubility : Iodine’s hydrophobicity may reduce aqueous solubility compared to CF₃-substituted derivatives, which benefit from moderate polarity .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in high-yield syntheses (e.g., 91% for compound 6i in ) .
- Spectroscopic Data : ¹H/¹³C NMR spectra for CF₃ derivatives (e.g., ) show distinct shifts for protons near electron-withdrawing groups, whereas iodine’s diamagnetic effects may alter splitting patterns .
Biological Activity
3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 219.05 g/mol. The compound features a fused bicyclic structure that contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions between various electrophilic and nucleophilic components. Recent advancements have focused on improving yields and functionalization options to enhance the compound's bioactivity.
Biological Activity
This compound exhibits a range of biological activities:
1. Anticancer Activity
- Several studies have demonstrated that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2. Enzyme Inhibition
- The compound has been identified as a selective inhibitor of certain protein kinases such as AXL and c-MET. These kinases are implicated in cancer progression and metastasis . Inhibition of these targets can lead to reduced tumor growth and improved patient outcomes.
3. Antiviral Properties
- Research indicates that some pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral activity against viruses like Para 3 and Leishmania tropica. Compounds in this class have been tested for their ability to inhibit viral replication and show promise as therapeutic agents .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The compound demonstrated a dose-dependent reduction in cell viability in HeLa cells while showing minimal effects on L929 cells. This selectivity underscores its potential as an anticancer agent with reduced toxicity to normal cells .
Case Study 2: Enzyme Inhibition
In vitro assays were conducted to assess the inhibitory effects of various pyrazolo[1,5-a]pyrimidine derivatives on AXL kinase activity. The results indicated that modifications at specific positions significantly enhanced inhibitory potency. Compounds with electron-withdrawing groups at position 7 showed increased binding affinity to the kinase active site .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
